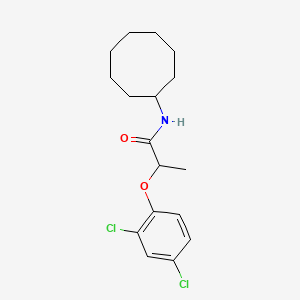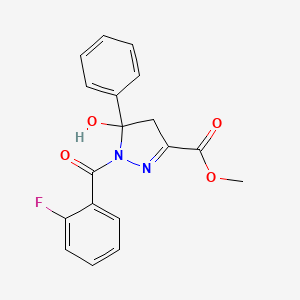![molecular formula C31H34N2O2 B4948407 6-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene](/img/structure/B4948407.png)
6-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-14-methyl-6,10-diazatetracyclo[86105,17011,16]heptadeca-1(17),11(16),12,14-tetraene is a complex organic compound with a unique structure that includes multiple aromatic rings and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the aromatic rings: This step involves the use of phenol derivatives and methoxybenzene under specific reaction conditions.
Introduction of nitrogen atoms: This can be achieved through reactions involving amines or nitriles.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the tetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications, including as an analgesic or anti-cancer agent.
Industry: Used in the production of materials with specific properties, such as high thermal stability or flame resistance.
Wirkmechanismus
The mechanism of action of 6-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **6-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene shares structural similarities with other tetracyclic compounds that contain aromatic rings and nitrogen atoms.
Uniqueness
Unique Structure: The specific arrangement of aromatic rings and nitrogen atoms in this compound gives it unique chemical and biological properties.
Distinct Applications: Its unique structure allows for specific applications in various fields, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Eigenschaften
IUPAC Name |
6-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O2/c1-22-12-14-27-26(18-22)25-10-6-11-28-31(25)33(27)17-7-16-32(28)20-24-13-15-29(30(19-24)34-2)35-21-23-8-4-3-5-9-23/h3-5,8-9,12-15,18-19,28H,6-7,10-11,16-17,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIRQBUJADARKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCCN(C4C3=C2CCC4)CC5=CC(=C(C=C5)OCC6=CC=CC=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4948343.png)
![2,4-dimethyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4948359.png)
![N-(4-fluoro-2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4948372.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B4948376.png)

![1-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B4948392.png)
![2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine](/img/structure/B4948394.png)
![N'-[(3-methylphenyl)methyl]-N-propyloxamide](/img/structure/B4948409.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-biphenylylmethyl)methanamine](/img/structure/B4948410.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenylpiperazine](/img/structure/B4948416.png)
![benzyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4948419.png)
![methyl 4-chloro-3-[(4-{[(4-methylphenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B4948426.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B4948430.png)
